4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde
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Overview
Description
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H11BrOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. For instance, benzo[b]thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzo[b]thiophene is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to obtain the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde to an alcohol.
Major Products Formed
Substitution: Products include various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Oxidation: The major product is 4-bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carboxylic acid.
Reduction: The major product is 4-bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-methanol.
Scientific Research Applications
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzo[b]thiophene: Lacks the cyclopropylmethyl and aldehyde groups, making it less versatile in certain synthetic applications.
3-Bromothianaphthene: Similar structure but differs in the position of the bromine atom and the absence of the cyclopropylmethyl group.
Uniqueness
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical modifications. The cyclopropylmethyl group adds steric bulk, influencing the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H11BrOS |
---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
4-bromo-3-(cyclopropylmethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H11BrOS/c14-10-2-1-3-11-13(10)9(6-8-4-5-8)12(7-15)16-11/h1-3,7-8H,4-6H2 |
InChI Key |
WMEXYCFKQIXYQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(SC3=C2C(=CC=C3)Br)C=O |
Origin of Product |
United States |
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